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Compound of Interest

Compound Name: Rosuvastatin Sodium

Cat. No.: B15613014

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide to the in vitro dissolution testing of rosuvastatin
sodium tablet formulations, including detailed experimental protocols and comparative data
analysis.

Introduction

In vitro dissolution testing is a critical quality control parameter in the development and
manufacturing of oral solid dosage forms, such as rosuvastatin sodium tablets. It provides
essential information about the rate and extent of drug release from the tablet matrix, which is
crucial for ensuring batch-to-batch consistency and predicting in vivo performance.
Rosuvastatin is a Biopharmaceutics Classification System (BCS) Class Il drug, characterized
by low solubility and high permeability. Therefore, the dissolution of the drug from the tablet can
be the rate-limiting step for its absorption and bioavailability.

This document outlines standardized protocols for the in vitro dissolution testing of
rosuvastatin sodium tablets, summarizes comparative dissolution data from various studies,
and provides a visual workflow of the experimental process.

Experimental Protocols
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Detailed methodologies for the in vitro dissolution testing of rosuvastatin sodium tablets are
provided below. These protocols are based on common practices and pharmacopeial
recommendations.

Dissolution Apparatus and Parameters

The choice of apparatus and parameters is critical for obtaining reliable and reproducible
results. The most commonly used apparatus for rosuvastatin tablets is the USP Apparatus Il
(Paddle).

Protocol 1: Standard Dissolution Testing (USP Apparatus Il)

Apparatus: USP Apparatus Il (Paddle)

e Dissolution Medium: 900 mL of a selected medium (see Table 1 for options).
e Temperature: 37 + 0.5 °C.

e Rotation Speed: 50 rpm.[1][2]

e Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.[2]

e Procedure:

o

De-aerate the dissolution medium by heating and vacuum filtration.

o Place 900 mL of the de-aerated medium into each dissolution vessel and allow it to
equilibrate to 37 + 0.5 °C.

o Carefully drop one rosuvastatin tablet into each vessel.
o Start the apparatus immediately.

o At each specified time point, withdraw a 10 mL aliquot of the sample from a zone midway
between the surface of the dissolution medium and the top of the rotating paddle, not less

than 1 cm from the vessel wall.
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o Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution
medium.[2]

o Filter the samples immediately through a 0.45 pm syringe filter, discarding the first few mL
of the filtrate.

o Analyze the filtered samples for rosuvastatin concentration using a validated analytical
method (see Section 2.2).

Table 1: Commonly Used Dissolution Media for Rosuvastatin Tablets

Dissolution Medium pH Rationale
0.1 N Hydrochloric Acid (HCI) 1.2 Simulates gastric fluid.[2]
Simulates intestinal fluid.[1][2]
Phosphate Buffer 6.8
[3]
Recommended by the FDA for
Sodium Citrate Buffer 6.6 rosuvastatin calcium

dissolution studies.[2]

Analytical Methods

The concentration of rosuvastatin in the collected dissolution samples can be determined using
UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Protocol 2: UV-Vis Spectrophotometric Analysis
 Instrument: A calibrated UV-Vis Spectrophotometer.

o Wavelength: The wavelength of maximum absorbance for rosuvastatin, typically around 244
nm.[2]

e Procedure:

o Prepare a standard stock solution of Rosuvastatin Calcium Reference Standard in the
dissolution medium.
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o Prepare a series of calibration standards by diluting the stock solution to known
concentrations.

o Measure the absorbance of the calibration standards and the dissolution samples at 244
nm, using the dissolution medium as a blank.

o Construct a calibration curve by plotting absorbance versus concentration.

o Determine the concentration of rosuvastatin in the dissolution samples from the calibration
curve.

o Calculate the percentage of the labeled amount of rosuvastatin dissolved at each time
point.

Protocol 3: HPLC Analysis
 Instrument: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
e Column: C18 column (e.g., 4.6 mm x 250 mm, 5 pum).[4]

» Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., potassium dihydrogen
phosphate adjusted to a specific pH).

o Flow Rate: Typically 1.0 mL/min.[4]
e Detection Wavelength: 242 nm.[4]

e Procedure:

o

Prepare a standard solution of Rosuvastatin Calcium Reference Standard in the mobile
phase.

[¢]

Inject the standard solution and the filtered dissolution samples into the HPLC system.

[e]

Identify and quantify the rosuvastatin peak based on its retention time and peak area
compared to the standard.
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o Calculate the percentage of the labeled amount of rosuvastatin dissolved at each time

point.

Data Presentation

The following tables summarize the quantitative data from various studies on the in vitro

dissolution of different rosuvastatin tablet formulations.

Table 2: Comparative Dissolution Profiles of Rosuvastatin Calcium Tablets (20 mg) in Different

Media[2]
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Phosphate Buffer Sodium Citrate

Time (min) 0.1 N HCI (pH 1.2)

(pH 6.8) Buffer (pH 6.6)
Crestor® (Innovator)
5 354121 452+ 35 60.1+£4.2
10 55.8 + 3.3 68.7+4.1 85.3+5.1
15 70.2+45 80.1+4.38 95.6 £ 3.9
30 825+5.1 92.3+3.9 98.2+2.8
45 86.7+4.2 96.8+2.5 99.0+1.9
60 88.9+3.8 985+2.1 99.1+15
Generic A (Resova)
5 33.1+25 405+3.1 55.4+45
10 52.7+£ 3.8 65.2+45 82.1+£55
15 68.9+4.1 789+5.2 93.8+4.1
30 80.1+4.9 90.5+4.2 99.5+25
45 85.3+3.9 95.1+3.1 101.2+2.1
60 88.7+3.5 98.8+2.4 102.1+1.8
Generic B (lvarin)
5 256+3.1 55.1+4.2 58.2+4.8
10 452 +4.2 75.8+5.1 80.5+5.8
15 60.5+£5.1 85.3+4.9 90.1+£45
30 70.1+4.8 94.2 +3.8 96.8 +3.2
45 735141 97.5+29 98.5+25
60 75.2+3.9 984272 99.8+1.9

Data is presented as Mean Cumulative Drug Release + SD.
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Table 3: Dissolution of Fast-Dissolving Rosuvastatin Tablets[1]

] Superdisintegr . ]
Formulation ¢ T50 (min) T90 (min) DE30 (%)
an

Sodium Starch
F1 15.2 45.8 55.2
Glycolate

Croscarmellose
F2 _ 12.8 385 62.5
Sodium

Pregelatinized
F3 18.5 55.7 48.9
Starch

F4 Mannitol 10.5 31.6 70.1

T50 and T90 represent the time taken for 50% and 90% of the drug to be released,
respectively. DE30 is the dissolution efficiency at 30 minutes.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the in vitro dissolution testing process
for rosuvastatin sodium tablets.
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Caption: Workflow for In Vitro Dissolution Testing of Rosuvastatin Tablets.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15613014?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes & Protocols: In Vitro Dissolution
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rosuvastatin-sodium-tablet-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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